N-Ethanethioyl-N-ethylbenzamide
Description
N-Ethanethioyl-N-ethylbenzamide is a benzamide derivative characterized by a thioamide (C=S) functional group and dual N-substituents: an ethyl group and an ethanethioyl moiety. These compounds share a benzamide backbone but differ in substituents, which critically influence their chemical behavior, metabolic pathways, and biological activities .
Properties
CAS No. |
103197-66-6 |
|---|---|
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.291 |
IUPAC Name |
N-ethanethioyl-N-ethylbenzamide |
InChI |
InChI=1S/C11H13NOS/c1-3-12(9(2)14)11(13)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
DQPGUVWCMJNXQE-UHFFFAOYSA-N |
SMILES |
CCN(C(=S)C)C(=O)C1=CC=CC=C1 |
Synonyms |
Benzamide, N-ethyl-N-(1-thioxoethyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
*Hypothetical data inferred from analogs.
Metabolic Pathways
- N-Ethylbenzamide (EB) : Metabolized via hydrolysis to ethylamine and benzoic acid (52–76% excreted as hippuric acid; 27–41% as ethylammonium cation) .
- N,N-Diethylbenzamide : Requires initial oxidative N-deethylation to form EB before hydrolysis, indicating slower metabolic processing .
- This compound : Expected to resist hydrolysis due to the thioamide group’s lower susceptibility to enzymatic cleavage compared to amides. This could prolong bioavailability but increase bioaccumulation risks.
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